Superior Mutagenic Potency: 1-Methylthioguanine vs. 6-Thioguanine in Human Cells
In a direct head-to-head comparison using shuttle vector assays in human cell lines, 1-Methylthioguanine (S6mG) demonstrated a nearly 5-fold higher mutagenic frequency compared to its parent compound, 6-thioguanine (SG), specifically inducing G→A transitions [1].
| Evidence Dimension | Mutagenic frequency (G→A transition) in human cells |
|---|---|
| Target Compound Data | ~39% G→A mutation frequency |
| Comparator Or Baseline | 6-Thioguanine (SG): ~8% G→A mutation frequency |
| Quantified Difference | 4.9-fold higher mutation frequency (31 percentage-point absolute increase) |
| Conditions | pTGFP-Hha10 shuttle vector assay propagated in three different human cell lines (HEK293T, HeLa, MCF-7) |
Why This Matters
This quantitative difference establishes 1-MTG as the primary mutagenic lesion responsible for thiopurine-associated secondary cancers, making it the essential research compound for studying therapy-related carcinogenesis.
- [1] Yuan B, Wang Y. 6-Thioguanine and S6-Methylthioguanine Are Mutagenic in Human Cells. ACS Chem Biol. 2010 Nov 19;5(11):1021-7. doi: 10.1021/cb100214b. PMID: 20804194. View Source
